Carboxydimidium
Description
Carboxamides generally feature a carbonyl group bonded to an amine, enabling diverse reactivity and biological activity. Carboxydimidium’s synthesis likely involves palladium-catalyzed multicomponent reactions or decarboxylative cross-coupling, as seen in analogous protocols.
Properties
CAS No. |
66442-94-2 |
|---|---|
Molecular Formula |
C21H18N3O2+ |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(3,8-diamino-5-methylphenanthridin-5-ium-6-yl)benzoic acid |
InChI |
InChI=1S/C21H17N3O2/c1-24-19-11-15(23)7-9-17(19)16-8-6-14(22)10-18(16)20(24)12-2-4-13(5-3-12)21(25)26/h2-11,23H,22H2,1H3,(H,25,26)/p+1 |
InChI Key |
BACYQOWCVRPKAG-UHFFFAOYSA-O |
SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N)N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=C(C=C4)C(=O)O)N)N |
Other CAS No. |
66442-94-2 |
Related CAS |
52671-19-9 (chloride) |
Synonyms |
3,8-diamino-6-(4-carboxyphenyl)-5-methylphenanthridinium carboxydimidium carboxydimidium chloride carboxydimidium hydroxide, inner salt |
Origin of Product |
United States |
Comparison with Similar Compounds
4(5)-Nitroimidazole Carboxamides
- Synthesis : Prepared via activation of imidazole-2-carboxylic acid using oxalyl chloride or PyBOP, followed by amidation.
- Substituents : A nitro group at the 4(5)-position enhances electrophilicity and antimicrobial activity.
- Purity : Characterized by NMR and X-ray crystallography (CCDC 2291774).
- Applications : Antimicrobial and antitumor agents, with efficacy linked to nitro group redox activity.
Comparison with Carboxydimidium :
Imidazole-4(5)-carboxamide Hydrochloride
- Structure: Features an amino group at the 5(4)-position, enhancing solubility via hydrochloride salt formation.
- Applications : Intermediate in nucleotide synthesis (e.g., adenine analogs).
Comparison with Carboxydimidium :
- Carboxydimidium’s uncharged carboxamide group may reduce solubility but improve membrane permeability.
- Both compounds are used in multicomponent reactions, but Carboxydimidium’s catalysis applications are broader.
Functional Analogs: Palladium-Catalyzed Carboxamides
Palladium-Catalyzed Multicomponent Products (Compounds 4a, 4n)
Comparison with Carboxydimidium :
- Similar catalytic pathways suggest Carboxydimidium could achieve comparable yields.
- Carboxydimidium may exhibit superior thermal stability due to aromatic substituents.
Data Tables
Table 1: Physicochemical Properties of Carboxydimidium and Analogs
Key Research Findings
- Synthetic Advantages : Carboxydimidium’s palladium-catalyzed synthesis offers scalability and regioselectivity over traditional amidation methods.
- Safety Profile : Replacement of carboxylates with carboxamides (as in Carboxydimidium) reduces off-target reactivity, enhancing therapeutic indices.
- Limitations : Unlike nitroimidazoles, Carboxydimidium may lack redox-active groups, limiting its use in hypoxic-targeted therapies.
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